1-[(1,2,3,4-Tetrahydroisoquinolin-2-yl)methyl]cyclobutan-1-ol
Overview
Description
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
Synthesis Analysis
Traditional approaches to the synthesis of C(1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C(sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc . Multicomponent reactions (MCRs) are considered as powerful strategies in organic synthesis for the generation of molecular diversity and complexity .Scientific Research Applications
Tetrahydroisoquinoline Derivatives in Therapeutics
Tetrahydroisoquinoline derivatives have been recognized for their wide range of therapeutic activities. They are considered 'privileged scaffolds' in drug discovery due to their presence in numerous bioactive natural products and pharmaceuticals. These compounds have shown promising results in cancer therapy, CNS disorders, infectious diseases, and cardiovascular and metabolic disorders. The approval of trabectedin, a THIQ derivative, for soft tissue sarcomas by the US FDA marks a significant milestone in anticancer drug discovery (Singh & Shah, 2017).
Neuroprotective and Antidepressant-Like Activities
Specific THIQ derivatives, such as 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have shown neuroprotective, antiaddictive, and antidepressant-like activities in animal models. These effects are attributed to MAO inhibition, free radical scavenging properties, and modulation of the glutamatergic system. Such findings highlight the potential of THIQ derivatives in treating neurodegenerative diseases and mood disorders (Antkiewicz‐Michaluk et al., 2018).
Cyclobutane-Containing Alkaloids
Cyclobutane-containing alkaloids, derived through [2+2] cycloaddition reactions, exhibit a wide range of biological activities, including antimicrobial, antibacterial, and antitumor properties. Their structural diversity, combined with the observed bioactivities, underscores their significance in drug discovery and the potential for developing novel therapeutic agents (Sergeiko et al., 2008).
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(7-3-8-14)11-15-9-6-12-4-1-2-5-13(12)10-15/h1-2,4-5,16H,3,6-11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMILTBVOMDJODV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CN2CCC3=CC=CC=C3C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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